1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that such compounds often work by binding to their target proteins, thereby altering their function .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability .
Result of Action
It’s known that such compounds can have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
The synthesis of 1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar compounds to 1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide include other pyrazolo[3,4-b]pyridine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-7-9-15(10-8-13)23-20(27)17-18(26)16-11-22-25(19(16)24-21(17)28)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27)(H2,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAGOBGUTIDRFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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